molecular formula C9H7ClN2O B3029332 2-Chloro-6-methylquinazolin-4(3H)-one CAS No. 62484-42-8

2-Chloro-6-methylquinazolin-4(3H)-one

Cat. No. B3029332
CAS RN: 62484-42-8
M. Wt: 194.62
InChI Key: DBWWLIVMTPOJSB-UHFFFAOYSA-N
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Description

2-Chloro-6-methylquinazolin-4(3H)-one is a chemical compound that belongs to the quinazolinone family. It has been widely used in scientific research for its unique chemical properties and potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-Chloro-6-methylquinazolin-4(3H)-one varies depending on its application. In drug development, it has been found to inhibit the activity of certain enzymes and proteins that are involved in the progression of diseases. In fluorescent probe applications, it binds to metal ions and emits fluorescence, which can be used for detection purposes. In catalytic applications, it acts as a catalyst in various organic reactions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. In drug development, it has been found to exhibit anti-cancer, anti-diabetic, and anti-inflammatory properties. It has also been found to improve cognitive function in animal models of Alzheimer's disease. In fluorescent probe applications, it has been found to selectively bind to certain metal ions and emit fluorescence, which can be used for detection purposes. In catalytic applications, it has been found to catalyze various organic reactions with high efficiency.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-Chloro-6-methylquinazolin-4(3H)-one in lab experiments is its unique chemical properties, which make it suitable for various applications. It is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain applications.

Future Directions

There are several future directions for the use of 2-Chloro-6-methylquinazolin-4(3H)-one in scientific research. One potential direction is the development of new drug candidates based on its chemical structure and properties. Another potential direction is the use of this compound as a fluorescent probe for the detection of other biomolecules, such as proteins and nucleic acids. Additionally, the use of this compound as a catalyst in organic synthesis is an area of active research, and further developments in this field are expected in the future.
In conclusion, this compound is a chemical compound that has been extensively used in scientific research for its unique chemical properties and potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research in this field is expected to lead to new discoveries and developments in various areas of science and technology.

Scientific Research Applications

2-Chloro-6-methylquinazolin-4(3H)-one has been extensively used in scientific research for its potential applications in various fields. It has been studied as a potential drug candidate for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. It has also been used as a fluorescent probe for the detection of metal ions and as a catalyst in organic synthesis.

properties

IUPAC Name

2-chloro-6-methyl-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c1-5-2-3-7-6(4-5)8(13)12-9(10)11-7/h2-4H,1H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBWWLIVMTPOJSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(NC2=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80545843
Record name 2-Chloro-6-methylquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80545843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

62484-42-8
Record name 2-Chloro-6-methylquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80545843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-6-methyl-3,4-dihydroquinazolin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2,4-dichloro-6-methylquinazoline (2.13 g, 10 mmol) in tetrahydrofuran (20 mL) was added sodium hydroxide (2 N, 20 mL). After being stirred at room temperature for 4 hours, the reaction mixture was chilled and acidified to pH 5 with acetic acid. The formed solid was collected by filtration, washed with water, and dried in vacuo to afford 1.7 g of the desired product as a white solid (yield was 87.6%).
Quantity
2.13 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
87.6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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